Phenyl sulfamate
Overview
Description
Phenyl sulfamate is a chemical compound with the molecular formula C6H7NO3S . It has a molecular weight of 173.19 g/mol . The compound is also known by other names such as phenylsulfamate, Sulfamic acid phenyl ester, and Sulfamic acid, phenyl ester .
Synthesis Analysis
The synthesis of this compound has been studied and it has been found to react by an associative S N 2 (S) mechanism with water acting as a nucleophile attacking at sulfur . This reaction involves cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfonate . The InChI code for this compound is InChI=1S/C6H7NO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)
.
Chemical Reactions Analysis
This compound esters have been found to react by an associative S N 2 (S) mechanism with water acting as a nucleophile attacking at sulfur . This reaction involves cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule, leading to sulfamic acid and phenol as products .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 173.19 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The compound has an Exact Mass of 173.01466426 g/mol and a Monoisotopic Mass of 173.01466426 g/mol . The Topological Polar Surface Area of this compound is 77.8 Ų .
Scientific Research Applications
Therapeutic Applications
Phenyl sulfamate derivatives have been widely used in medicinal chemistry for designing pharmacological agents. Notably, they have been utilized as inhibitors in the treatment of cancer, targeting specific enzymes like steroid sulfatase (STS) and carbonic anhydrases (CAs) which are overexpressed in tumors. STS inhibitors like 667COUMATE have shown potential in treating hormone-dependent tumors such as breast and prostate cancers. Furthermore, this compound-based CA inhibitors have demonstrated effectiveness in targeting tumor-associated CAs, leading to novel therapeutic approaches for cancer treatment (Winum et al., 2004).
Antimetastatic Effects
Research has shown that specific sulfamate carbonic anhydrase inhibitors have an antimetastatic effect in breast carcinoma xenografts. These inhibitors, displaying high specificity for tumor-associated CA IX/XII isoforms, have reduced metastatic tumor burden in the lung without affecting primary tumor growth or mouse condition. This highlights their potential as candidates in antimetastatic therapy (Gieling et al., 2012).
Hydrolysis Mechanisms
The hydrolysis mechanism of N-methyl O-phenyl sulfamate has been studied to understand the behavior of steroid sulfatase inhibitors. This research provides insights into the proton transfer processes that significantly accelerate the decomposition of these compounds, which is crucial for understanding their inhibitory mechanism and enhancing their therapeutic potential (Edwards & Wolfenden, 2012).
Inhibitory Activity and Antiproliferative Effects
This compound derivatives have been synthesized and evaluated for their inhibitory activity against steroid sulfatase in breast cancer cells. Some of these derivatives have shown potent inhibitory activity without estrogenic effects, indicating their potential for in vivo application as steroid sulfatase inhibitors, which could be significant in cancer therapy (Walter et al., 2004).
Cross-Coupling Reactions in Organic Synthesis
Phenyl sulfamates have been identified as valuable electrophiles in cross-coupling reactions due to their easy synthesis from phenols and ability to act as directing groups for C-H bond functionalization. This research provides insight into the mechanism of Suzuki-Miyaura reactions with aryl sulfamates, offering valuable information for organic synthesis and drug design (Melvin et al., 2017).
Mechanism of Action
Target of Action
Phenyl sulfamate is a nitrogen source that can be used in the amination of intermolecular . It has been found to interact with sulfatases , which are enzymes that catalyze the hydrolysis of sulfate esters. These enzymes play a crucial role in various biological processes, including hormone regulation, cell signaling, and the degradation of macromolecules .
Mode of Action
This compound has been found to react by an associative SN2 (S) mechanism with water acting as a nucleophile attacking at sulfur, cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule . In neutral to moderate alkaline solution, a dissociative (E1cB) route is followed that involves ionization of the amino group followed by unimolecular expulsion of the leaving group from the ionized ester .
Biochemical Pathways
It is known that this compound can affect the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are involved in the production of aromatic amino acids phenylalanine, tyrosine, and tryptophan, which are the molecular building blocks for protein biosynthesis .
Pharmacokinetics
It is known that the bioavailability, safety, and stability profiles of benzimidazole derivatives, which are structurally similar to this compound, are outstanding
Result of Action
It is known that this compound can inhibit sulfatases in a mechanism-based fashion . This inhibition can potentially affect various biological processes regulated by sulfatases, including hormone regulation, cell signaling, and the degradation of macromolecules .
Action Environment
It is known that the stability, solubility, and synthetic tractability of arylsulfate linkers, which are structurally similar to this compound, make them an attractive new motif for cleavable linkers
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Phenyl sulfamate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is known to be involved in the amination of intermolecular
Cellular Effects
This compound has been found to selectively inhibit Staphylococcus aureus phospholipid biosynthesis, demonstrating its impact on cellular processes . It influences cell function by interacting with key biochemical pathways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a nitrogen source in the amination of intermolecular . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .
Metabolic Pathways
This compound is likely involved in various metabolic pathways. It is known to be a nitrogen source, suggesting its involvement in nitrogen metabolism .
Transport and Distribution
It is likely that it interacts with specific transporters or binding proteins, influencing its localization or accumulation .
Properties
IUPAC Name |
phenyl sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIYZMDJFLKIEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452510 | |
Record name | phenyl sulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19792-91-7 | |
Record name | phenyl sulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | phenyl sulfamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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